4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole
Overview
Description
4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is an organic compound that features a benzodioxole ring substituted with a chloromethyl group and two fluorine atoms
Mechanism of Action
Target of Action
The compound “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” likely interacts with biological targets through its chloromethyl and difluoro groups. These functional groups are often involved in reactions with nucleophilic sites on biological molecules .
Mode of Action
The chloromethyl group is susceptible to nucleophilic attack, potentially leading to the formation of covalent bonds with biological targets. The difluoro group could influence the compound’s reactivity and binding affinity .
Biochemical Pathways
The exact biochemical pathways affected by “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” would depend on its specific biological targets. It could potentially be involved in pathways where halogenated compounds play a role .
Pharmacokinetics
The ADME properties of “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” would be influenced by factors such as its size, polarity, and the presence of functional groups. The compound’s bioavailability could be affected by its solubility and permeability .
Result of Action
The molecular and cellular effects of “4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole” would depend on its specific biological targets and the nature of its interactions with these targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of "4-(Chloromethyl)-2,2-difluoro-1,3-benzodioxole" .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole typically involves the chloromethylation of 2,2-difluoro-1,3-benzodioxole. One common method includes the reaction of 2,2-difluoro-1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of safety measures is crucial due to the use of chloromethyl methyl ether, which is a hazardous reagent.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: The major product is the corresponding methyl derivative.
Scientific Research Applications
4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a building block for drug development.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1,3-benzodioxole: Lacks the fluorine atoms, resulting in different reactivity and properties.
2,2-Difluoro-1,3-benzodioxole: Lacks the chloromethyl group, affecting its chemical behavior and applications.
4-(Bromomethyl)-2,2-difluoro-1,3-benzodioxole: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.
Uniqueness
4-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of both the chloromethyl and difluoro groups, which impart distinct chemical properties. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
4-(chloromethyl)-2,2-difluoro-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASZKFQADMACSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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